molecular formula C27H29NO11 B12812803 4'-Epidoxorubicin (hydrochloride)

4'-Epidoxorubicin (hydrochloride)

Cat. No.: B12812803
M. Wt: 543.5 g/mol
InChI Key: AOJJSUZBOXZQNB-WPFMFTOPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Epidoxorubicin is synthesized through a fermentation process involving genetically engineered strains of Streptomyces peucetius. This bacterium naturally produces anthracycline antibiotics like doxorubicin and daunorubicin. By introducing heterologous genes from Streptomyces avermitilis or Saccharopolyspora erythraea into a mutant strain of Streptomyces peucetius, the production of 4’-epimeric anthracyclines is achieved . The fermentation process is optimized by replacing the chromosomal copy of certain genes and introducing further mutations to enhance product yields .

Industrial Production Methods: The industrial production of 4’-Epidoxorubicin involves large-scale fermentation followed by purification processes. The fermentation broth is subjected to extraction and chromatographic techniques to isolate and purify the compound. The final product is then converted to its hydrochloride salt form for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: 4’-Epidoxorubicin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Substitution reactions can occur at the hydroxyl and amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of 4’-Epidoxorubicin, such as hydroquinone derivatives and substituted anthracyclines .

Scientific Research Applications

4’-Epidoxorubicin has a wide range of scientific research applications:

Comparison with Similar Compounds

4’-Epidoxorubicin stands out due to its unique stereochemistry and reduced side effects, making it a valuable compound in cancer treatment.

Properties

Molecular Formula

C27H29NO11

Molecular Weight

543.5 g/mol

IUPAC Name

(7S,9S)-7-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17+,22-,27-/m0/s1

InChI Key

AOJJSUZBOXZQNB-WPFMFTOPSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

Origin of Product

United States

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